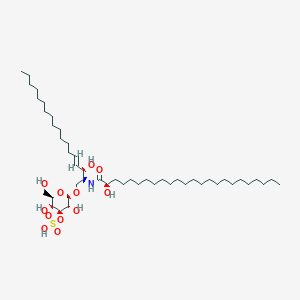

Sulfogalactoceramide

描述

属性

分子式 |

C48H93NO12S |

|---|---|

分子量 |

908.3 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[(E,2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxytetracosanoyl]amino]octadec-4-enoxy]-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C48H93NO12S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(55)49-40(41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)39-59-48-45(54)46(61-62(56,57)58)44(53)43(38-50)60-48/h34,36,40-46,48,50-54H,3-33,35,37-39H2,1-2H3,(H,49,55)(H,56,57,58)/b36-34+/t40-,41+,42+,43+,44-,45+,46-,48+/m0/s1 |

InChI 键 |

QTTLKKFUOJQIRB-JOLIRYOJSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Sulfogalactoceramide

Enzymatic Synthesis of Sulfogalactoceramide

The synthesis of this compound is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum and the Golgi apparatus. researchgate.netimrpress.com This process involves the sequential action of two key enzymes that build upon a ceramide backbone.

Role of Ceramide Galactosyltransferase (CGT/UGT8)

The initial step in this compound synthesis is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8. imrpress.comthermofisher.com This enzyme is an integral membrane protein primarily located in the endoplasmic reticulum. nih.gov CGT facilitates the transfer of a galactose molecule from the activated sugar donor, UDP-galactose, to a ceramide molecule. nih.govnih.gov This reaction results in the formation of galactosylceramide (GalCer), the direct precursor to this compound. researchgate.netimrpress.com

The expression of UGT8 is particularly high in the central and peripheral nervous systems, aligning with the abundance of this compound in myelin sheaths. thermofisher.com Research has shown that CGT can galactosylate both hydroxy and non-hydroxy fatty acid-containing ceramides (B1148491). uu.nl The enzyme's activity is crucial for the synthesis of not only sulfatide but also other galactolipids. nih.gov

Role of Cerebroside Sulfotransferase (CST/GAL3ST1)

Following the synthesis of GalCer in the endoplasmic reticulum, it is transported to the Golgi apparatus for the final step in this compound synthesis. researchgate.net This step is catalyzed by the enzyme cerebroside sulfotransferase (CST), also known as galactosylceramide sulfotransferase or GAL3ST1. imrpress.comscbt.com CST belongs to the sulfotransferase family of enzymes and is responsible for the 3'-O-sulfation of the galactose residue of GalCer. imrpress.comuniprot.orgwikipedia.org

The sulfate (B86663) donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), an activated form of sulfate. nih.govjaypeedigital.comjaypeedigital.com CST transfers the sulfate group from PAPS to the 3-hydroxyl position of the galactose moiety of GalCer, forming this compound (also known as sulfatide). uniprot.orgnih.gov The localization of CST within the lumen of the Golgi apparatus ensures the correct topographical orientation of sulfatide in the cell membrane. nih.gov Disruption of the GAL3ST1 gene can lead to neurological disorders due to myelin dysfunction. scbt.com

Precursors and Substrates in this compound Synthesis

The primary precursors for the synthesis of this compound are ceramide, UDP-galactose, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Ceramide : This lipid molecule, composed of a sphingosine (B13886) backbone linked to a fatty acid, serves as the initial acceptor molecule. mdpi.comoatext.com The synthesis of ceramide itself begins in the endoplasmic reticulum. mdpi.com

UDP-galactose : This activated form of galactose is the donor of the galactose moiety in the first enzymatic step catalyzed by CGT. nih.govnih.gov

3'-phosphoadenosine-5'-phosphosulfate (PAPS) : This molecule is the universal sulfate donor for sulfotransferase reactions, including the sulfation of GalCer by CST. nih.govjaypeedigital.com

The availability and regulation of these precursors are critical for maintaining the appropriate levels of this compound in tissues.

Catabolic and Degradation Pathways

The breakdown of this compound is essential for maintaining lipid homeostasis and preventing its accumulation, which can be toxic to cells. This catabolic process primarily occurs within the lysosomes.

Lysosomal Degradation by Arylsulfatase A (ARSA)

The first and rate-limiting step in the degradation of this compound is the hydrolysis of the sulfate group, a reaction catalyzed by the lysosomal enzyme Arylsulfatase A (ARSA). imrpress.comwikipedia.orgnih.gov ARSA specifically cleaves the sulfate ester bond at the 3'-position of the galactose residue, releasing a sulfate ion and converting this compound back to galactosylceramide (GalCer). imrpress.comwikipedia.orgcaymanchem.com

ARSA is a soluble lysosomal enzyme that requires an activator protein, saposin B (SapB), for its full activity. imrpress.com SapB helps to lift the sulfatide from the lysosomal membrane and present it to ARSA for catalysis. imrpress.com A deficiency in ARSA activity leads to the lysosomal storage disorder Metachromatic Leukodystrophy (MLD), characterized by the accumulation of sulfatide, particularly in the nervous system, leading to progressive demyelination. nih.govmedlineplus.govactamedicamarisiensis.ronih.gov

Intermediate Products of this compound Catabolism

The catabolism of this compound generates specific intermediate products.

Galactosylceramide (GalCer) : The immediate product of ARSA action is GalCer. imrpress.comwikipedia.org This molecule is then further degraded within the lysosome by the enzyme galactocerebrosidase (GALC), which hydrolyzes the glycosidic bond to release galactose and ceramide. researchgate.netimrpress.commedlink.com

Lysosulfatide (B1235030) : In cases of ARSA deficiency, the accumulating sulfatide can be deacylated by acid ceramidase, leading to the formation of a toxic byproduct called lysosulfatide (sulfogalactosylsphingosine). medlink.comresearchgate.net The accumulation of lysosulfatide is also implicated in the pathology of MLD. medlink.com

Ceramide : The final lipid product of the complete degradation pathway is ceramide, which can then be recycled for the synthesis of other sphingolipids or further broken down into sphingosine and a fatty acid. researchgate.netimrpress.com

The tightly regulated balance between the synthesis and degradation of this compound is crucial for normal cellular function, and disruptions in these pathways can have severe pathological consequences.

Regulation of this compound Degradation

The catabolism of this compound, also known as sulfatide, is a highly regulated process occurring primarily within the acidic environment of lysosomes. tandfonline.comtandfonline.com This degradation is essential for maintaining lipid homeostasis, and its dysregulation leads to severe pathological conditions, notably lysosomal storage disorders. nih.gov

The primary enzyme responsible for the degradation of sulfatide is Arylsulfatase A (ARSA), a lysosomal hydrolase. researchgate.net ARSA catalyzes the initial and rate-limiting step in sulfatide catabolism, which is the hydrolysis of the sulfate ester bond to yield galactosylceramide and a sulfate ion. The resulting galactosylceramide is further broken down by other lysosomal enzymes.

Efficient degradation of sulfatide is not solely dependent on ARSA activity but also requires the assistance of an accessory protein, saposin B (Sap-B). Saposins are small, non-enzymatic glycoproteins that facilitate the interaction of water-soluble hydrolases with their lipid substrates within the lysosome. nih.gov Sap-B specifically binds to sulfatide, extracts it from the lysosomal membrane, and presents it to ARSA in a conformation suitable for catalysis. Defects in either ARSA or Sap-B can lead to the accumulation of sulfatide, resulting in the neurodegenerative disorder metachromatic leukodystrophy.

Regulation of this compound Metabolism

The metabolic pathways governing the synthesis and breakdown of this compound are tightly controlled at multiple levels to ensure cellular homeostasis. This regulation involves transcriptional and translational control of the relevant enzymes, post-translational modifications that modulate their activity, and a complex interplay with other interconnected sphingolipid metabolic routes. nih.gov

Transcriptional and Translational Control of Biosynthetic Enzymes

The biosynthesis of this compound is a two-step enzymatic process. The first step involves the synthesis of galactosylceramide from ceramide, catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT), which is encoded by the UGT8 gene. researchgate.net The second step is the sulfation of galactosylceramide by 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST), encoded by the GAL3ST1 gene, to form this compound. researchgate.net

The expression of these enzymes is subject to developmental and tissue-specific regulation. For instance, the synthesis of sulfatide is highly active in oligodendrocytes during the myelination of the nervous system. This suggests a coordinated transcriptional program that activates the UGT8 and GAL3ST1 genes in response to developmental cues.

While specific transcriptional regulators for UGT8 and GAL3ST1 are not fully elucidated in all contexts, general principles of lipid metabolism gene regulation apply. For example, in plants, the transcriptional regulation of galactolipid synthesis is tightly coordinated with chlorophyll (B73375) synthesis and chloroplast development, involving transcription factors like LONG-HYPOCOTYL5 (HY5) and GOLDEN2-LIKE (GLK). nih.gov This highlights the principle of co-regulation of genes involved in the synthesis of functionally related molecules. In mammals, cellular stress conditions can also influence the expression of sphingolipid-metabolizing enzymes. For example, the expression of serine palmitoyl-transferase (SPT), the rate-limiting enzyme for the de novo synthesis of ceramide (the ultimate precursor for sulfatide), can be downregulated by the amyloid precursor protein. nih.gov Furthermore, factors like the Hypoxia-Inducible Factor 1 (HIF-1) can regulate the expression of proteins like NOD2, which in turn interacts with sulfatide, linking environmental signals to the sphingolipid pathway. nih.gov

Post-Translational Modification and Enzyme Activity

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating the activity of enzymes involved in this compound metabolism. These modifications can alter an enzyme's catalytic efficiency, stability, or subcellular localization. caymanchem.com

A critical PTM for the degradative enzyme, arylsulfatase A (ARSA), is the conversion of a specific cysteine or serine residue within a conserved sequence motif into a Cα-formylglycine (FGly) residue. nih.gov This oxidative modification is essential for the catalytic activity of all sulfatases. The reaction is catalyzed by the FGly-generating enzyme (FGE) in the endoplasmic reticulum. Without this modification, ARSA remains catalytically inert, leading to a functional deficiency and the subsequent accumulation of sulfatide.

The activity of enzymes in the broader sphingolipid pathway is also regulated by PTMs. For instance, the activity of serine palmitoyl-transferase (SPT), which provides the sphingoid base for ceramide synthesis, can be influenced by phosphorylation. frontiersin.org Phosphorylation of the SPTLC1 subunit has been shown to modulate enzyme activity. frontiersin.org Such modifications in upstream enzymes directly impact the availability of precursors like ceramide, thereby indirectly regulating the rate of this compound synthesis. Other PTMs, such as prenylation and palmitoylation, are crucial for the proper membrane association of various proteins involved in lipid trafficking and metabolism, which is essential for the substrates and enzymes of the sulfatide pathway to interact correctly. caymanchem.com

Interplay with Other Sphingolipid Metabolic Pathways

This compound metabolism is deeply integrated within the complex network of sphingolipid biosynthesis and catabolism. nih.gov Ceramide stands at the central crossroads of this network, acting as a metabolic hub. researchgate.net It is not only the direct precursor for galactosylceramide (and subsequently sulfatide) but also for other major classes of sphingolipids, including sphingomyelin (B164518) and complex glycosphingolipids like gangliosides. frontiersin.orgresearchgate.netslideshare.net Therefore, the metabolic flux through the sulfatide synthesis pathway is in direct competition with these other ceramide-utilizing pathways.

The regulatory balance between these pathways is crucial for cell function. For example, the balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate. mdpi.com The degradation of sulfatide feeds back into this central network. The breakdown of sulfatide yields galactosylceramide, which is then hydrolyzed to produce ceramide. nih.gov This ceramide can be further broken down by ceramidases to sphingosine, which can then be phosphorylated to S1P or re-acylated to form ceramide in the "salvage pathway". nih.govfrontiersin.org

Data Tables

Key Enzymes in this compound Metabolism and Their Regulation

| Enzyme | Gene | Pathway | Type of Regulation | Mechanism/Effector |

| UDP-galactose:ceramide galactosyltransferase (CGT) | UGT8 | Biosynthesis | Transcriptional | Developmental cues (e.g., myelination) |

| Cerebroside sulfotransferase (CST) | GAL3ST1 | Biosynthesis | Transcriptional | Developmental cues (e.g., myelination) |

| Arylsulfatase A (ARSA) | ARSA | Degradation | Post-Translational | Cα-formylglycine (FGly) modification is required for catalytic activity. |

| Serine Palmitoyl-transferase (SPT) | SPTLC1/2 | Precursor Synthesis | Transcriptional, Post-Translational | Downregulated by amyloid precursor protein; activity modulated by phosphorylation. nih.govfrontiersin.org |

Cellular and Subcellular Localization of Sulfogalactoceramide

Distribution in Neural Tissues and Myelin Sheath

Sulfogalactoceramide is most abundantly found in the nervous system, where it is a major lipid component of the myelin sheath. imrpress.comucl.ac.uk Myelin is a lipid-rich membrane that insulates axons, and is formed by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). ucl.ac.ukwikipedia.org Sulfatides (B1148509), along with galactosylceramide, are among the most prevalent glycosphingolipids in myelin. nih.govnih.govnih.gov The unique composition of myelin, rich in these galactolipids, is crucial for its function in facilitating rapid nerve impulse conduction. ucl.ac.uknih.govcaymanchem.com

The synthesis of this compound begins in the endoplasmic reticulum and is completed in the Golgi apparatus. wikipedia.orgcaymanchem.com It is primarily located on the extracellular leaflet of the plasma membrane of myelinating cells. imrpress.comwikipedia.org The fatty acid composition of sulfatide can vary, with different chain lengths being predominant during development versus in mature cells. caymanchem.com For instance, hydroxy fatty acids are uniquely distributed in the gray matter of the human brain, suggesting a role in myelin stability. nih.gov

| Tissue/Cell Type | Primary Localization | Key Function |

|---|---|---|

| Neural Tissues | Myelin Sheath | Nerve impulse conduction, myelin stability |

| Oligodendrocytes (CNS) | Myelin Sheath, Plasma Membrane | Myelin formation and maintenance |

| Schwann Cells (PNS) | Myelin Sheath, Plasma Membrane | Myelin formation and maintenance |

| Axo-Glial Junctions | Paranodal Regions | Formation of paranodal junctions, clustering of ion channels |

This compound is predominantly found in oligodendrocytes and Schwann cells, the myelin-producing cells of the CNS and PNS, respectively. wikipedia.orgnih.gov In these cells, sulfatide is not merely a structural component but is actively involved in their differentiation and the maintenance of the myelin sheath. ucl.ac.ukwikipedia.org Immunohistochemical studies in mice have shown the presence of sulfogalactosylceramide in the myelin sheaths and in oligodendrocytes within myelinated bundles. nih.gov The synthesis and degradation of sulfatide are tightly regulated within these cells to maintain appropriate levels, and disruptions in this process can lead to severe neurological disorders. caymanchem.com For example, an accumulation of sulfatide in the lysosomes of oligodendrocytes is a hallmark of metachromatic leukodystrophy. caymanchem.com

At a more detailed structural level, this compound is essential for the proper formation of the axo-glial junctions at the paranodes. ucl.ac.uk The paranodal regions are where the myelin sheath forms lateral loops that attach to the axon, creating specialized junctions. ucl.ac.uk Sulfatide, along with axonal glycosphingolipids, plays a crucial role in the integrity of these paranodal junctions. ucl.ac.uk Studies in mice lacking the ability to synthesize myelin galactolipids have demonstrated that the absence of these lipids leads to disrupted paranodal axo-glial interactions. nih.govnih.gov This disruption, in turn, affects the localization of key axonal proteins, such as potassium channels and paranodin, which are normally concentrated in the paranodal and juxtaparanodal regions. nih.govnih.gov The proper clustering of these proteins is vital for saltatory conduction, the process by which nerve impulses jump between the nodes of Ranvier. ucl.ac.uk

Localization within Oligodendrocytes and Schwann Cells

Presence in Renal Tissues

This compound is also abundantly expressed in the kidneys. imrpress.comresearchgate.net It is particularly concentrated in the renal medulla. imrpress.com Within the kidney, sulfatides are found in renal tubular cells and have been implicated in various physiological processes, including osmoregulation and the control of renal acidosis. caymanchem.comnih.gov MALDI imaging mass spectrometry has identified several species of sulfoglycolipids, including this compound, specifically localized to mouse renal tubules. nih.govcore.ac.uk While not essential for the basic function and structure of the kidneys, sulfatide plays an active role in processes such as monocyte infiltration into the kidney interstitium by acting as a ligand for L-selectin. wikipedia.org

Occurrence in Liver and Biliary Tract

In the liver, the distribution of this compound is quite specific, being primarily restricted to the biliary tract. imrpress.comimrpress.comresearchgate.net It is present in cholangiocytes, the epithelial cells lining the bile ducts. imrpress.comimrpress.com Research suggests that sulfatides in the biliary tract may have an immunomodulatory role, activating certain types of natural killer T (NKT) cells to prevent bile duct inflammation. imrpress.comimrpress.com The loss of sulfatides in the bile ducts has been associated with increased permeability and has been observed in conditions like primary sclerosing cholangitis. imrpress.comimrpress.com In contrast, elevated levels of sulfatides have been noted in hepatocellular carcinoma, where they may contribute to cancer metastasis. imrpress.com

Localization in Pancreatic Beta Cells

This compound is also found in pancreatic beta cells, the cells responsible for producing and secreting insulin (B600854). imrpress.comcaymanchem.com Within these cells, sulfatide has been shown to be involved in insulin secretion. imrpress.com It is a component of insulin secretory granules and is thought to play a role in the stabilization of mature insulin crystals. nih.gov The fatty acid composition of sulfatide in pancreatic islets differs from that in neural tissue, with a higher abundance of the saturated C16:0 isoform. researchgate.net Studies have also identified that a subset of human pancreatic beta cells expresses CD14, a receptor that can recognize glycolipids like sulfatide. nih.gov

Distribution in Gastrointestinal Tract

The presence of this compound has been described throughout the gastrointestinal tract. imrpress.comnih.gov It is found in intestinal epithelial cells, particularly in the duodenum and gastric mucosa. imrpress.com This localization is thought to be related to a protective role, as these tissues are exposed to harsh substances like pepsin and bile acids. imrpress.com In the intestine, sulfatide interacts with galectin-4 to form lipid rafts in the apical membrane of colon cancer cell lines, which is important for the clustering of these rafts for apical delivery. imrpress.com Autoradiography studies in mice have shown that orally administered sulfatide is absorbed in the gastrointestinal tract and transported to various organs. researchgate.net

| Tissue | Specific Localization | Associated Function/Observation |

|---|---|---|

| Renal Tissues | Renal Medulla, Renal Tubular Cells | Osmoregulation, control of renal acidosis |

| Liver | Biliary Tract (Cholangiocytes) | Immunomodulation, maintenance of bile duct integrity |

| Pancreas | Beta Cells (Insulin Secretory Granules) | Insulin secretion, stabilization of insulin crystals |

| Gastrointestinal Tract | Duodenum, Gastric Mucosa, Intestinal Epithelial Cells | Protective role, formation of lipid rafts |

Subcellular Compartmentalization of this compound

This compound, a sulfated glycosphingolipid also known as sulfatide, undergoes a highly regulated lifecycle within the cell, involving synthesis, transport, and degradation in distinct subcellular compartments. Its precise localization is critical for its diverse biological functions, particularly in the nervous system.

Golgi Apparatus Localization during Synthesis

The biosynthesis of this compound is a multi-step process that culminates in the Golgi apparatus. wikipedia.orgnih.gov The journey begins in the endoplasmic reticulum (ER) with the synthesis of its precursor, galactosylceramide (GalCer). nih.govresearchgate.net This reaction involves the transfer of galactose from UDP-galactose to a ceramide molecule, a process catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). nih.gov

Following its synthesis in the ER, GalCer is transported to the Golgi apparatus. wikipedia.orgnih.govresearchgate.net Within the luminal side of the late Golgi compartments, the final step of sulfatide synthesis occurs. nih.govnih.govnih.gov Here, the enzyme cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate (B86663) group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose residue of GalCer. wikipedia.orgnih.govhmdb.ca The localization of CST to the late Golgi ensures the sequential nature of glycolipid synthesis. nih.govnih.gov The orientation of CST within the Golgi lumen dictates that the newly synthesized sulfatide is also located on the luminal side of the Golgi vesicles. nih.gov This topographical arrangement is crucial for its eventual presentation on the extracellular leaflet of the plasma membrane. wikipedia.orgcore.ac.uk

The synthesis of complex glycolipids like sulfatide involves the coordinated action of various glycosyltransferases organized within the Golgi membranes. core.ac.uk These enzymes may form multi-enzyme complexes to efficiently channel substrates and ensure the correct assembly of the final product. core.ac.uk

Plasma Membrane Distribution and Organization

Following its synthesis in the Golgi apparatus, this compound is transported to the plasma membrane, where it becomes a key component, particularly in the myelin sheath of the central and peripheral nervous systems. wikipedia.orgnih.gov It is primarily found on the extracellular leaflet of the plasma membrane of various eukaryotic cells. wikipedia.orgcore.ac.uk In the myelin sheath produced by oligodendrocytes and Schwann cells, sulfatide constitutes a significant portion of the total lipids. wikipedia.orgnih.gov

This compound is not uniformly distributed within the plasma membrane but is instead organized into specialized microdomains known as lipid rafts. wikipedia.orgfrontiersin.orgresearchgate.netnih.gov These are dynamic, nanoscale assemblies enriched in sphingolipids (including sulfatides), cholesterol, and specific proteins. nih.govnih.gov The self-association of sphingolipids, driven by their long, saturated acyl chains, is a key factor in the formation of these rafts. nih.gov

Lysosomal Accumulation during Degradation

The degradation of this compound occurs within the lysosomes, the cell's primary recycling centers. wikipedia.orgcaymanchem.com To maintain appropriate levels, sulfatides are continuously broken down. caymanchem.com The process begins with the internalization of sulfatide from the plasma membrane through endocytosis, eventually leading to its delivery to the lysosomes. nih.gov

Inside the lysosome, the degradation of sulfatide is initiated by the enzyme arylsulfatase A (ARSA), which hydrolyzes the sulfate group from the galactose residue. wikipedia.orgresearchgate.net For this reaction to occur, the presence of a sphingolipid activator protein, saposin B, is essential. wikipedia.orgwikipedia.org Saposin B acts by extracting sulfatide from the lysosomal membrane, making it accessible to the soluble ARSA enzyme. wikipedia.orgresearchgate.net Following the removal of the sulfate group, the resulting galactocerebroside is further broken down by the enzyme galactocerebrosidase (GALC) into ceramide and galactose. researchgate.net

Diverse Biological Functions of Sulfogalactoceramide

Role in Myelination and Neural Homeostasis

Sulfogalactoceramide is a key lipid component of the myelin sheath, the insulating layer that surrounds neuronal axons. nih.gov Its presence is crucial for the proper development, function, and maintenance of the central and peripheral nervous systems.

Contribution to Myelin Sheath Integrity and Stability

The integrity and long-term stability of the myelin sheath are heavily dependent on its unique lipid composition, in which this compound plays a vital role. researchgate.netnih.gov This glycosphingolipid, along with galactosylceramide, is enriched in the myelin membrane, where it participates in the formation of specialized lipid microdomains, or rafts. mdpi.com These rafts are crucial for organizing the intricate structure of the myelin sheath.

The interaction between sulfatide and other myelin lipids and proteins helps to maintain the tightly compacted multilamellar structure of myelin. mdpi.com Studies on mice lacking the enzyme responsible for sulfatide synthesis, cerebroside sulfotransferase (CST), have demonstrated the importance of this lipid in myelin maintenance. nih.gov While the initial formation of myelin sheaths can proceed in the absence of sulfatide, these sheaths exhibit age-dependent degeneration, including decompaction and vacuolation. nih.govnih.gov This indicates that sulfatide is essential for the long-term stability and structural integrity of myelin. The negatively charged sulfate (B86663) group on the galactose moiety of sulfatide is thought to be crucial for these functions, potentially by influencing membrane packing and interactions. frontiersin.org

Furthermore, sulfatides (B1148509) are involved in the formation of "glycosynapses," which are carbohydrate-carbohydrate interactions between opposing membranes in the myelin sheath, contributing to its stability. researchgate.net The presence of hydroxy fatty acids in sulfatide molecules is also suggested to influence myelin stability. nih.gov

Influence on Nerve Impulse Conduction

The primary function of the myelin sheath is to facilitate the rapid and efficient propagation of nerve impulses along the axon, a process known as saltatory conduction. byjus.comslideshare.net This is achieved by the high electrical resistance and low capacitance of the myelin sheath, which insulates the axon and restricts the flow of ions to the nodes of Ranvier. nih.gov

This compound contributes to the insulative capacity of the myelin sheath. nih.gov In mice deficient in both galactocerebroside and sulfatide, electrophysiological analyses have revealed conduction deficits, indicating a compromised insulating function of the myelin. nih.gov While myelin of normal ultrastructure can form in the absence of these lipids, its functional capacity is impaired. nih.gov This suggests that sulfatide is a critical component for ensuring the proper electrical insulation required for efficient nerve impulse conduction.

The proper organization of ion channels at the nodes of Ranvier is essential for saltatory conduction. nih.gov Sulfatide plays a role in maintaining the correct clustering of these channels, further highlighting its importance in nerve signal transmission. nih.govucl.ac.uk

Regulation of Oligodendrocyte Differentiation and Maturation

Oligodendrocytes are the glial cells responsible for producing myelin in the central nervous system. nih.govmdpi.com The differentiation and maturation of oligodendrocytes are tightly regulated processes involving a complex interplay of signaling molecules. frontiersin.orgneurosci.cn Research has shown that this compound acts as a negative regulator of oligodendrocyte terminal differentiation. nih.govnih.gov

Studies on mice lacking cerebroside sulfotransferase (CST), and therefore sulfatide, have revealed an enhanced number of terminally differentiated oligodendrocytes. nih.gov This suggests that sulfatide normally functions to temper the rate of oligodendrocyte maturation. This regulatory role is crucial for ensuring that myelination occurs in a coordinated and controlled manner during development. The expression of CST mRNA begins in the embryonic spinal cord and increases with age, coinciding with the period of active myelination. nih.gov

Interactions with Myelin Proteins and Ion Channels

This compound does not function in isolation within the myelin sheath; it engages in critical interactions with various myelin-associated proteins and ion channels. frontiersin.org These interactions are fundamental to the structural organization and function of myelinated axons.

One of the key interaction partners of sulfatide is Myelin-Associated Glycoprotein (MAG) , a transmembrane protein that plays a role in axon-glial interactions and myelin stability. researchgate.netmdpi.com Sulfatide is also known to interact with tenascin-R , an extracellular matrix protein expressed by oligodendrocytes. nih.govnih.gov

Crucially, sulfatide is essential for the proper localization and maintenance of ion channels at the nodes of Ranvier and the surrounding paranodal and juxtaparanodal regions. nih.govnih.gov In mice lacking sulfatide, there is an abnormal distribution of voltage-gated sodium (Na+) and potassium (K+) channels. nih.govnih.gov Specifically, a decrease in Na+ and K+ channel clusters and an altered nodal length have been observed. nih.gov This disruption is linked to the impaired formation of paranodal junctions, where the myelin sheath attaches to the axon. ucl.ac.uk The proper clustering of these ion channels is critical for the saltatory conduction of nerve impulses. ucl.ac.uk

| Interacting Molecule | Type of Molecule | Function in Myelination | Reference |

| Myelin-Associated Glycoprotein (MAG) | Protein | Axon-glial adhesion, myelin stability | researchgate.netmdpi.com |

| Tenascin-R | Protein | Extracellular matrix organization | nih.govnih.gov |

| Voltage-gated Sodium (Na+) Channels | Ion Channel | Action potential propagation at nodes of Ranvier | nih.govnih.gov |

| Voltage-gated Potassium (K+) Channels | Ion Channel | Repolarization and resting potential maintenance | nih.govnih.gov |

| Contactin-associated protein (Caspr) | Protein | Formation of paranodal junctions | nih.gov |

Modulation of Immune System Responses

Beyond its structural role in the nervous system, this compound is also recognized as an important modulator of the immune system, particularly through its interaction with a specialized subset of T cells.

Role as a Self-Lipid Antigen for CD1d-Restricted NKT Cells

This compound functions as a self-lipid antigen that is presented by the CD1d molecule, a non-classical MHC class I-like molecule. frontiersin.orgresearchgate.netplos.org This presentation of sulfatide is specifically recognized by a subset of Natural Killer T (NKT) cells known as Type II NKT cells. frontiersin.orgnih.gov

NKT cells are a unique population of T lymphocytes that bridge the innate and adaptive immune systems. frontiersin.org Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, NKT cells recognize lipid antigens presented by CD1d. plos.org Type II NKT cells are characterized by their diverse T-cell receptor (TCR) repertoire and their reactivity to self-lipids like sulfatide, in contrast to Type I NKT cells which recognize the foreign lipid α-galactosylceramide. frontiersin.orgnih.gov

The interaction between the sulfatide-CD1d complex and the TCR of Type II NKT cells can trigger a range of immune responses. nih.gov Activation of these cells has been shown to have immunoregulatory functions, often leading to the suppression of pro-inflammatory responses. nih.gov This discovery of sulfatide as a major endogenous antigen for Type II NKT cells has been instrumental in understanding the biology and function of this distinct T cell subset. nih.gov

| Cell Type | Receptor | Ligand | Outcome of Interaction | Reference |

| Type II NKT Cell | T-cell Receptor (TCR) | This compound-CD1d complex | Activation of Type II NKT cells, modulation of immune responses | frontiersin.orgnih.gov |

| Antigen Presenting Cell | CD1d | This compound | Presentation of self-lipid antigen to NKT cells | frontiersin.orgplos.org |

Involvement in Host-Pathogen Recognition

This compound, a sulfated glycosphingolipid, plays a role in the intricate interactions between hosts and pathogens. Glycosphingolipids (GSLs), with their dual hydrophobic and hydrophilic nature, are key components of the outer leaflet of plasma membranes and are involved in both innate and acquired immunity. nih.gov Numerous viruses, bacteria, and bacterial toxins have been shown to bind to host surface carbohydrates, many of which are GSL components, indicating their function as receptors for these microorganisms. nih.gov

Specifically, this compound has been identified as a molecule that can interact with host pattern recognition receptors (PRRs). For instance, under hypoxic conditions, the Nucleotide-binding Oligomerization Domain-containing 2 (NOD2) receptor has been shown to interact with 3-O-sulfogalactoceramide. plos.orgnovusbio.comresearchgate.net NOD2 is a crucial intracellular PRR that recognizes muramyl dipeptides, which are components of bacterial cell walls, and initiates an immune response. nih.govmdpi.com While the precise ligand for NOD2 derived from nontypeable Haemophilus influenzae (NTHi) has not yet been identified, this compound is considered a potential candidate. escholarship.orgresearchgate.net The recognition of such microbial components by host receptors like NOD2 is a fundamental step in initiating the immune response to infection. plos.orgresearchgate.net

The interaction between this compound and host receptors highlights the broader role of GSLs in mediating the initial contact and recognition between the host and invading pathogens, a critical step that dictates the subsequent immune response. nih.gov

Regulation of Lymphocyte Homing and Monocyte Adhesion (L-selectin interaction)

This compound is involved in the crucial process of lymphocyte homing, which is the migration of lymphocytes from the bloodstream into lymph nodes to survey for foreign antigens. wikipedia.orgnih.gov This process is primarily mediated by the interaction between L-selectin, a cell adhesion molecule on the surface of lymphocytes, and its ligands on the high endothelial venules (HEVs) of lymph nodes. wikipedia.orgnih.govharvard.edu

The binding of L-selectin to sulfated carbohydrate ligands on HEVs facilitates the initial tethering and rolling of lymphocytes along the endothelial surface. wikipedia.orgnih.gov This rolling action is a prerequisite for the subsequent firm adhesion and transmigration of lymphocytes into the lymph node tissue. wikipedia.orgharvard.edu While the primary ligands for L-selectin are complex sulfated glycans like 6-sulfo sialyl Lewis X, studies have shown that sulfatide can also support the tethering of L-selectin-expressing cells, although this interaction is weaker and may not be sufficient to support rolling on its own under physiological flow conditions. nih.govescholarship.orgharvard.edu

In the context of monocyte adhesion, research has shown that certain stimuli can increase the adhesion of monocytes to endothelial cells. novusbio.com While the direct role of this compound in monocyte adhesion is an area of ongoing research, its established interaction with L-selectin, a key player in leukocyte adhesion, suggests a potential modulatory role.

The regulation of lymphocyte homing is a tightly controlled process involving multiple steps and molecular interactions. The contribution of sulfated glycans, including this compound, is essential for the initial capture of lymphocytes from the bloodstream, thereby enabling an effective immune surveillance and response. nih.govharvard.edu

Context-Dependent Pro-inflammatory and Anti-inflammatory Roles

The role of this compound and other related sphingolipids in inflammation is complex and highly dependent on the cellular context and microenvironment. nih.govnih.gov Sphingolipids can act as signaling molecules that modulate inflammatory pathways, with different members of this lipid class exhibiting either pro-inflammatory or anti-inflammatory properties. nih.govnih.govfrontiersin.org

Pro-inflammatory Potential:

Some sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), have been shown to promote inflammation. nih.govfrontiersin.org They can activate pro-inflammatory transcription factors and induce the expression of enzymes like cyclooxygenase-2 (COX-2), leading to the production of pro-inflammatory prostaglandins. nih.gov For instance, the administration of lysophosphatidylcholine (B164491) (LPC), a related lysophospholipid, can elicit an acute inflammatory response characterized by the accumulation of T-lymphocytes, monocytes, and neutrophils. biomolther.org

Anti-inflammatory Potential:

Conversely, there is evidence for the anti-inflammatory actions of certain sphingolipids. For example, while ceramide 1-phosphate was initially considered pro-inflammatory, more recent studies have revealed its anti-inflammatory properties in specific cellular contexts. nih.gov In some models of liver injury, sulfatides, presented by cholangiocytes, activate a specific subset of natural killer T (NKT) cells that exert anti-inflammatory effects by regulating the activity of pro-inflammatory NKT cells. researchgate.net Furthermore, the loss of sulfatides has been implicated in chronic inflammatory conditions of the liver, suggesting a protective role for this lipid. researchgate.net

This dual functionality highlights the nuanced role of this compound and related lipids in immune regulation. Their ultimate effect as either pro- or anti-inflammatory mediators is likely determined by a combination of factors, including the specific cell type, the nature of the inflammatory stimulus, and the expression of relevant receptors and enzymes. nih.govbiomolther.org

Contributions to Renal Physiology

Involvement in Urinary pH Regulation and Renal Acidosis Control

The kidneys play a central role in maintaining the body's acid-base balance by excreting excess protons and reabsorbing bicarbonate. nih.govupatras.gr This process is crucial for keeping the blood pH within a narrow, physiological range. nih.govupatras.gr Sulfatides, which are abundant in the kidney, have been shown to be important for urinary acidification and the control of renal acidosis. nih.gov

Studies using mouse models with a genetic disruption of sulfatide synthesis in the renal tubules have demonstrated that these animals exhibit a significantly lower urinary pH compared to control mice. nih.gov This finding indicates that sulfatides are crucial for normal urinary pH regulation. nih.gov The more acidic urine in sulfatide-deficient mice was also associated with lower urinary ammonium (B1175870) excretion. nih.gov

During metabolic acidosis, a condition characterized by low blood pH, the kidneys normally increase the excretion of ammonium to eliminate excess acid. nih.govteachmephysiology.com However, renal sulfatide-deficient mice showed impaired ammonuria and developed chronic hyperchloremic metabolic acidosis when challenged with an acid diet. nih.gov This suggests that sulfatides are essential for the kidney's ability to adapt to an acid load. It is proposed that sulfatides act as counterions for interstitial ammonium, facilitating its retention in the renal papilla and thereby promoting its excretion into the urine. nih.gov

Renal tubular acidosis (RTA) is a condition where the kidneys fail to properly acidify the urine, leading to metabolic acidosis. emed.ienih.govmsdmanuals.com There are different types of RTA, characterized by defects in either distal hydrogen ion secretion (Type 1) or proximal bicarbonate reabsorption (Type 2). emed.iemsdmanuals.com The findings in sulfatide-deficient mice, which display features of impaired urinary acidification, point to the importance of these lipids in processes that, when defective, can lead to conditions resembling RTA. nih.govzerotofinals.comjuniperpublishers.com

Modulation of Renal Interstitial Inflammation

Tubulointerstitial nephritis is a condition characterized by inflammation of the renal tubules and the surrounding interstitial tissue. msdmanuals.comwikipedia.org This inflammation can be triggered by various factors, including infections, autoimmune diseases, and drug reactions. msdmanuals.comnih.gov The inflammatory infiltrate in tubulointerstitial nephritis typically consists of T-lymphocytes, monocytes, and other immune cells. spnefro.ptmdpi.com

While the direct role of this compound in modulating renal interstitial inflammation is not yet fully elucidated, its known functions in other inflammatory contexts suggest a potential involvement. As discussed previously, sulfatides can have both pro- and anti-inflammatory roles depending on the specific context. nih.govresearchgate.net

In the liver, for example, sulfatides presented by cholangiocytes can activate a subset of NKT cells that have anti-inflammatory properties. researchgate.net A loss of sulfatides in this organ has been linked to a chronic inflammatory disorder. researchgate.net If a similar mechanism exists in the kidney, sulfatides could play a role in maintaining immune homeostasis and preventing excessive inflammation in the renal interstitium.

Given that tubulointerstitial nephritis is an immune-mediated disease, and this compound is involved in various immune processes, including lymphocyte homing and the regulation of inflammatory responses, it is plausible that this lipid could influence the development or progression of renal interstitial inflammation. nih.govmdpi.com Further research is needed to specifically investigate the role of this compound in the context of tubulointerstitial nephritis.

Involvement in Pancreatic Beta Cell Function

This compound, also known as sulfatide, is a glycosphingolipid that has been identified as an important component of secretory cells, including pancreatic beta cells. nih.gov These cells are responsible for producing and secreting insulin (B600854), a hormone critical for regulating blood glucose levels. mdpi.com

Sulfatides are synthesized in the Golgi apparatus and are co-packaged with insulin into secretory granules within the trans-Golgi network. nih.gov It has been proposed that sulfatides play a role in the stabilization of mature insulin crystals within these granules. nih.gov This suggests a structural role for sulfatide in the proper storage of insulin prior to its release.

The metabolism of sphingolipids, including the synthesis of sulfatides, is closely linked to beta cell function and dysfunction. nih.govnih.gov Alterations in sphingolipid metabolism have been implicated in processes such as beta cell apoptosis, cytokine secretion, and insulin gene expression, all of which are relevant to the development of diabetes. nih.govmdpi.com For example, an accumulation of certain sphingolipid metabolites, like ceramides (B1148491), can be detrimental to beta cell survival and function, a phenomenon often associated with lipotoxicity. nih.govfrontiersin.org

Facilitation of Insulin Secretion

This compound plays a significant role in the regulation of insulin secretion from pancreatic beta cells. researchgate.netnih.gov Studies have shown that specific isoforms of sulfatide are involved in this process. For instance, the C16:0 sulfatide isoform has been implicated in the regulation of insulin secretion through its interaction with ATP-sensitive potassium (KATP) channels in beta cells. nih.gov The inhibition of these channels is a key step in glucose-stimulated insulin secretion.

Research has demonstrated that exogenously administered sulfatide can be taken up by pancreatic beta cells, suggesting its potential for influencing beta cell physiology in vivo. nih.gov The involvement of sulfatide in insulin processing and secretion highlights its importance in the context of beta cell function and dysfunction. nih.gov

Role in Proinsulin Folding and Chaperone Activity

Emerging evidence suggests that this compound acts as a molecular chaperone, playing a critical role in the proper folding of proinsulin, the precursor to insulin. nih.gov This chaperone activity is essential for preventing the misfolding of proinsulin, which can lead to cellular stress and beta cell dysfunction. nih.gov

Sulfatide associates with proinsulin, facilitating its correct conformation. nih.gov It also has a dual role in handling insulin; it stabilizes insulin hexamer crystals at the acidic pH found within beta cell granules and promotes the conversion of these hexamers into biologically active monomers at the neutral pH of the cell surface. nih.gov Furthermore, the inhibition of sulfatide synthesis has been shown to disrupt the formation of insulin granules, underscoring its importance in insulin storage and secretion. nih.gov

Function in Gastrointestinal Tract Integrity

The presence of sulfatide and other sphingolipids in intestinal epithelial cells is essential for maintaining the structural and functional integrity of the intestinal mucosa. nih.govnih.gov Disruptions in the composition of these lipids can lead to increased intestinal permeability, a factor implicated in the development of inflammatory bowel diseases. nih.gov

Participation in Hemostasis and Thrombosis

This compound plays a complex and sometimes contradictory role in hemostasis (the process of stopping bleeding) and thrombosis (the formation of blood clots). nih.gov It is expressed on the surface of platelets and has been identified as a significant ligand for P-selectin, a cell adhesion molecule involved in platelet adhesion and aggregation. nih.gov

The interaction between sulfatide and P-selectin is crucial for the formation of stable platelet aggregates. nih.gov When a blood vessel is injured, platelets adhere to the site and to each other, forming a plug. youtube.com The binding of sulfatide to P-selectin helps to stabilize this platelet plug, a critical step in both normal hemostasis and pathological thrombosis. nih.gov However, some studies have also reported anticoagulant properties of sulfatide, suggesting a multifaceted role in the regulation of blood clotting. nih.gov

Membrane Organization and Dynamics

As a component of cellular membranes, this compound influences their organization and dynamics. nih.gov The presence of the negatively charged sulfate group on its head group can affect the packing of lipids within the membrane due to electrostatic repulsion. nih.gov

Sulfatide is involved in the formation of lipid rafts, which are specialized microdomains within the cell membrane that are enriched in certain lipids and proteins. nih.gov These rafts are dynamic structures that play a role in various cellular processes, including signal transduction and protein trafficking. nih.govfrontiersin.org The interaction of sulfatide with other lipids, such as sphingomyelin (B164518) and cholesterol, influences its segregation within the membrane and its participation in these functional domains. nih.gov

Association with Lipid Rafts and Membrane Microdomains

This compound is a key component in the formation of specialized membrane microdomains known as lipid rafts. imrpress.comfrontiersin.org These platforms are small, dynamic, and enriched in sphingolipids (including sulfatides), cholesterol, and specific proteins. frontiersin.orgmdpi.comwikipedia.org The unique structure of sulfatide, with its saturated fatty acid chains, allows for tighter packing with cholesterol compared to the surrounding unsaturated phospholipids (B1166683) of the membrane bilayer. mdpi.comwikipedia.org This preferential association leads to the formation of more ordered and less fluid domains that float within the larger membrane matrix. wikipedia.org

These microdomains function as critical organizing centers for cellular processes. wikipedia.org By concentrating or excluding certain proteins, they facilitate kinetically favorable interactions required for efficient signal transduction. wikipedia.orgnih.gov For instance, research shows that sulfatides in the intestinal epithelium interact with the protein galectin-4 to help generate these detergent-resistant lipid raft domains in the apical membrane. imrpress.com The segregation of signaling molecules within these rafts, such as GPI-anchored proteins and Src-family kinases, is fundamental to their role in regulating cellular activities. nih.gov

Influence on Membrane Fluidity and Permeability

The physicochemical properties of this compound directly influence the fluidity and permeability of the cell membranes in which it resides. Membrane fluidity, which refers to the viscosity of the lipid bilayer, is crucial for the diffusion and function of membrane proteins. conductscience.com The incorporation of sulfatides, which typically contain long, saturated acyl chains, promotes a more tightly packed and ordered membrane environment. mdpi.com This increased order generally leads to a decrease in membrane fluidity. uvigo.es

This change in fluidity has a direct consequence on membrane permeability—the rate at which molecules can passively diffuse across the membrane. conductscience.comuvigo.es A less fluid, more ordered membrane presents a more formidable barrier. Studies on artificial vesicles have demonstrated a clear inverse relationship between membrane order (fluidity) and permeability to water and small nonionic solutes like urea. nih.gov Therefore, the presence of sulfatide contributes to making membranes more impermeable, a property essential for maintaining the distinct internal environments of cells and organelles and for the integrity of barrier tissues. uvigo.esnih.gov Cobra cardiotoxins, for example, are thought to exploit sulfatide binding to induce membrane leakage and pore formation, highlighting the lipid's role in modulating membrane permeability. rcsb.org

Signal Transduction Mechanisms

This compound is not merely a structural lipid; it is an active participant in the complex cascades of signal transduction. Its involvement ranges from serving as a docking point for extracellular molecules to modulating the activity of intracellular signaling pathways.

Participation in Transmembrane Signaling

The concentration of sulfatide within lipid rafts makes these microdomains hotspots for initiating and regulating transmembrane signaling. nih.gov Lipid rafts act as platforms that assemble signaling molecules, allowing for efficient interaction between receptors and their downstream effectors. wikipedia.org When a ligand binds to a receptor, the receptor may be translocated into a sulfatide-rich raft, bringing it into close proximity with other signaling components and shielding it from inactivating factors located outside the raft. nih.gov

This organizational role is critical for a variety of signaling events. For example, the binding of certain toxins and viruses to membrane sulfatides can trigger their internalization and subsequent cellular responses. wikipedia.orgrcsb.org Furthermore, sulfatides are implicated in modulating the function of transmembrane proteins involved in ion transport and cellular homeostasis. researchgate.net By altering the local lipid environment, sulfatides can influence the conformational state and activity of these proteins, thereby participating directly in the propagation of signals across the cell membrane. nih.gov

Interaction with Cellular Receptors and Binding Partners (e.g., NOD2)

This compound functions as a specific ligand for a number of cellular receptors and binding proteins, thereby initiating distinct signaling cascades. One of the most significant and well-characterized interactions is with the intracellular pattern recognition receptor, Nucleotide-Oligomerization Domain 2 (NOD2). nih.govresearchgate.net

Research has identified 3-O-sulfogalactoceramide as an endogenous ligand for NOD2. nih.govresearchgate.net This interaction is particularly important in the context of cellular stress, such as hypoxia, and in the regulation of autophagy—the process by which cells degrade and recycle their own components. nih.govnih.gov When a phagosome containing microbes becomes damaged, sulfatides on its inner leaflet can become exposed to the cytoplasm, where they bind to NOD2. nih.gov This binding triggers a specific autophagic response that is independent of the well-known NOD2-mediated NF-κB inflammatory pathway. nih.govresearchgate.net The interaction between sulfatide and NOD2 is believed to help maintain the balance between autophagy and inflammation. nih.gov

The table below summarizes key research findings on the interaction between this compound and its binding partners.

| Binding Partner | Cellular Context/Location | Observed Interaction and Functional Outcome | Source(s) |

| NOD2 (Nucleotide-Oligomerization Domain 2) | Cytoplasm, Vesicular Membranes | Binds directly to 3-O-sulfogalactoceramide. This interaction regulates vesicular homeostasis and induces autophagy, but does not activate NF-κB signaling. | nih.govresearchgate.netnih.gov |

| P-selectin | Platelets, Endothelial Cells | Serves as a ligand for P-selectin, an adhesion molecule. This interaction facilitates the capture of circulating leukocytes and may play a role in cancer metastasis. | wikipedia.org |

| L-selectin | Leukocytes | Acts as a ligand for L-selectin, mediating the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation. | wikipedia.orgnih.gov |

| Galectin-4 | Intestinal Epithelial Cells | Interacts with galectin-4 to organize and stabilize apical lipid raft domains. | imrpress.com |

Intercellular Communication

Through its presence on the cell surface and its ability to bind to proteins on adjacent cells, this compound plays a direct role in mediating communication and adhesion between cells.

Role in Cell-Cell Interactions

This compound is a key player in processes that require direct cell-to-cell contact and recognition, such as immune responses and platelet aggregation. wikipedia.orgimrpress.com Its function as a ligand for the selectin family of adhesion molecules is a prime example of this role. wikipedia.org

L-selectin on the surface of leukocytes and P-selectin on activated platelets and endothelial cells can bind to sulfatides presented on the surface of other cells. wikipedia.org This binding mediates the initial, low-affinity adhesion that causes leukocytes to "roll" along the blood vessel wall, a critical first step in their migration from the bloodstream into tissues during an inflammatory response. wikipedia.orgnih.gov Similarly, sulfatides are involved in platelet adhesion and aggregation, which is fundamental to blood clotting. imrpress.com These interactions demonstrate that this compound is not just a passive component of the cell surface but an active participant in orchestrating complex multicellular processes. wikipedia.orgslideshare.net

Pathophysiological Mechanisms Involving Sulfogalactoceramide

Neurodegenerative and Demyelinating Disorders

Sulfatides (B1148509) are integral to the structure and function of the myelin sheath, the protective covering of nerve fibers. Consequently, abnormalities in sulfatide levels or metabolism are frequently implicated in disorders characterized by myelin damage (demyelination) or the formation of defective myelin (dysmyelination).

Metachromatic Leukodystrophy (MLD) is a rare, inherited lysosomal storage disease that serves as a primary example of sulfatide-related pathology. It is an autosomal recessive disorder caused by mutations in the ARSA gene, which codes for the enzyme arylsulfatase A (ARSA). researchgate.net A deficiency in ARSA activity leads to the accumulation of sulfatides within the lysosomes of cells, particularly oligodendrocytes and Schwann cells responsible for myelination in the central (CNS) and peripheral nervous systems (PNS), respectively. researchgate.netcaymanchem.com

The buildup of sulfatides is toxic, leading to a cascade of detrimental effects. caymanchem.com This includes progressive demyelination, where the myelin sheath breaks down, and neurological dysfunction. researchgate.netcaymanchem.com The accumulation of sulfatides can induce apoptosis (programmed cell death) in oligodendrocytes. caymanchem.com The subsequent clearing of cellular debris by microglia leads to the progressive accumulation of these non-degradable sulfatides within these immune cells, causing metabolic stress and microgliosis (an inflammatory response of microglia). caymanchem.com Astrogliosis, the activation of astrocytes, may also be triggered by sulfatide storage or microgliosis, further contributing to neuroinflammation. caymanchem.com The inflammatory environment created by activated glial cells can become cytotoxic, leading to widespread oligodendrocyte death and exacerbating the demyelination process. caymanchem.com Clinically, this manifests as developmental delays, progressive motor dysfunction, and in severe cases, can be fatal. researchgate.net The measurement of sulfatides in urine (sulfatiduria) is a useful diagnostic test for MLD. nih.gov

Significant changes in sulfatide levels have been observed in the brains of individuals with Alzheimer's disease (AD), suggesting a role for this lipid in the disease's development. Research has shown a substantial depletion of sulfatides, up to 93% in gray matter and 58% in white matter, even in the very early stages of AD. nih.gov This dramatic decrease in sulfatides appears to be one of the earliest detectable biochemical changes in the AD brain, preceding alterations in other major lipid classes. nih.govnih.gov

The loss of sulfatides is significant because of their concentration in the myelin sheath, which is essential for efficient nerve signal transmission. asbmb.org Disruption of the myelin sheath can severely impair communication between nerve cells. asbmb.org Interestingly, the biosynthesis of sulfatides does not seem to be deficient in early AD. nih.gov Instead, there is a notable elevation of ceramides (B1148491), which are potential degradation products of sulfatides, in the white matter of individuals with very mild dementia. nih.gov This suggests that enhanced degradation, rather than reduced synthesis, may be responsible for the observed sulfatide deficiency. The concentration of sulfatides in the central nervous system is also modulated by apolipoprotein E (ApoE), a major genetic risk factor for AD. caymanchem.com

Studies using mouse models have further solidified the link between sulfatide deficiency and AD-like pathology. Mice genetically engineered to lack the enzyme responsible for sulfatide synthesis exhibit key features of AD, including significant cognitive decline and neuroinflammation marked by the activation of microglia and astrocytes. asbmb.org These findings underscore the potential causal role of sulfatide depletion in the pathogenesis of Alzheimer's disease. nih.govasbmb.org

Multiple sclerosis (MS) is a chronic inflammatory disease of the central nervous system characterized by an autoimmune attack on the myelin sheath. caymanchem.comucl.ac.uk Given that sulfatides are a major component of myelin, their involvement in MS pathogenesis is an active area of investigation. ucl.ac.uk In MS, the immune system mistakenly identifies myelin components as foreign, leading to inflammation, demyelination, and axonal loss. ucl.ac.ukresearchgate.net

Several lines of evidence suggest that lipids, including sulfatides, are targeted in the autoimmune response in MS. ucl.ac.uknih.gov An imbalance in the composition of glycolipids is considered a hallmark of neurological diseases like MS and likely contributes to the unhealthy state of neurons, leading to axonal loss and demyelination. nih.gov In the context of MS, sulfatide may have a dual role. On one hand, it may act as an autoantigen, triggering an immune response. nih.gov T cells that can recognize sulfatide have been implicated in the early stages of MS immunopathogenesis. ucl.ac.uk On the other hand, sulfatide has also been shown to have immunoregulatory properties, capable of suppressing T-cell proliferation, which could be a protective mechanism. nih.gov

Interestingly, the concentration and isoform patterns of sulfatides in the cerebrospinal fluid (CSF) appear to differ between the different clinical courses of MS. ucl.ac.uk Higher levels of total sulfatides and specific long-chain isoforms have been found in the CSF of patients with progressive MS compared to those with relapsing-remitting MS and healthy individuals. ucl.ac.uknih.gov This suggests that changes in sulfatide metabolism may be associated with the neurodegenerative aspects of the disease. nih.gov The breakdown of myelin during the disease process could lead to an increased presence of sulfatides in the CSF, potentially contributing to the ongoing immune response. ucl.ac.uk

The proper formation and maintenance of the myelin sheath are critical for nervous system function, and sulfatides play a key role in this process. ucl.ac.uk Dysmyelination, the formation of structurally abnormal myelin, and myelin instability are features of various neurological disorders. ucl.ac.uk Alterations in sulfatide metabolism are thought to contribute to these myelin defects. ucl.ac.uk

Sulfatide is involved in regulating the differentiation of oligodendrocytes, the myelin-producing cells of the CNS. ucl.ac.uk During development, different isoforms of sulfatide are expressed at different stages of myelination. ucl.ac.uk Initially, short-chain fatty acid isoforms are predominant, while longer-chain isoforms are upregulated during the active phase of myelination. ucl.ac.uk This suggests a role for specific sulfatide structures in the myelination process.

Studies in mice lacking the enzyme required for sulfatide synthesis have provided direct evidence for its importance in myelin function and stability. nih.gov These mice, while capable of forming myelin, exhibit severe neurological symptoms such as tremors and ataxia. nih.gov Electrophysiological analyses revealed deficits in nerve conduction, consistent with a reduced insulating capacity of the myelin sheath. nih.gov With age, these mice develop progressive paralysis and significant structural damage to the spinal cord. nih.gov This demonstrates that even with the presence of a myelin sheath, the absence of sulfatide leads to functional impairments and long-term instability. nih.gov Furthermore, sulfatide is essential for the proper organization of the nodes of Ranvier, specialized gaps in the myelin sheath that are crucial for rapid nerve impulse conduction. ucl.ac.uk

Beyond its structural role in myelin, emerging evidence suggests that sulfatide also contributes to the function and integrity of synapses, the junctions where nerve cells communicate. ucl.ac.uk Synaptic dysfunction is a key feature of many neurodegenerative disorders, including Alzheimer's disease. nih.gov

Alterations in sulfatide metabolism have been linked to synaptic dysfunction. ucl.ac.uk The connection between sulfatide depletion and cognitive decline in AD models points towards a role for this lipid in maintaining synaptic health. asbmb.org While direct mechanisms are still being elucidated, the widespread impact of myelin integrity on neuronal function suggests that sulfatide-related myelin defects could secondarily lead to synaptic problems.

Furthermore, some research points to a more direct role. For example, sulfatides are known to interact with other lipids and proteins within cell membranes, potentially influencing the function of synaptic receptors and ion channels. nih.gov The intricate balance of lipids in synaptic membranes is crucial for processes like neurotransmitter release. nih.gov Therefore, a deficiency in a key lipid like sulfatide could disrupt these delicate processes, leading to impaired synaptic transmission.

Dysmyelination and Myelin Instability in Neurological Conditions

Oncological Pathologies

The role of sphingolipids, including sulfatides, is not limited to the nervous system. These molecules are involved in fundamental cellular processes such as cell growth, differentiation, and apoptosis, making their dysregulation relevant to cancer biology. mdpi.com

There is growing evidence linking inherited metabolic disorders of sphingolipids, known as sphingolipidoses, with an increased risk of developing certain cancers. mdpi.commdpi.com For instance, Gaucher disease, another lysosomal storage disease affecting a related lipid pathway, is associated with a higher incidence of cancers like multiple myeloma and leukemia. mdpi.com This has prompted investigation into the potential role of other sphingolipids, including sulfatide, in oncogenesis.

In the context of cancer, sulfatides may influence tumor development through various mechanisms. Changes in the lipid composition of cancer cell membranes can affect signaling pathways that control cell proliferation and survival. nih.gov For example, the Nucleotide Oligomerization Domain 2 (NOD2) protein has been identified as a target of hypoxia-inducible factor 1 (HIF-1), a key regulator in cellular responses to low oxygen, a common feature of the tumor microenvironment. nih.gov Research has shown that sulfatide can bind to NOD2, and this interaction may play a role in mediating the balance between autophagy (a cellular self-cleaning process) and inflammation in hypoxic cells. nih.gov Since both autophagy and inflammation are critical processes in cancer progression, sulfatide's influence on these pathways could be significant.

Furthermore, some studies have noted altered levels of circulating sulfatides in certain cancers, suggesting they could serve as potential biomarkers. nih.gov However, the precise role of sulfogalactoceramide in different types of cancer is still an area of active research and appears to be complex and potentially context-dependent.

Data Tables

Table 1: Summary of this compound's Role in Neurodegenerative and Demyelinating Disorders

| Disorder | Key Pathophysiological Mechanism Involving this compound | Primary Cellular/Molecular Consequences |

| Metachromatic Leukodystrophy (MLD) | Accumulation due to arylsulfatase A (ARSA) deficiency. researchgate.netcaymanchem.com | Progressive demyelination, oligodendrocyte apoptosis, neuroinflammation. researchgate.netcaymanchem.com |

| Alzheimer's Disease (AD) | Substantial depletion in gray and white matter, especially in early stages. nih.gov | Potential myelin instability, impaired nerve signal transmission, precedes other lipid alterations. nih.govasbmb.org |

| Multiple Sclerosis (MS) | Acts as a potential autoantigen and immunomodulator; levels altered in CSF. nih.gov | Contributes to autoimmune attack on myelin, demyelination, axonal loss. ucl.ac.uknih.gov |

| Dysmyelination/Myelin Instability | Essential for myelin stability, function, and oligodendrocyte differentiation. ucl.ac.uknih.gov | Abnormal myelin formation, reduced nerve conduction velocity, progressive neurological deficits. nih.gov |

| Synaptic Dysfunction | Deficiency linked to impaired synaptic function, potentially secondary to myelin defects. asbmb.orgucl.ac.uk | Disrupted synaptic transmission and integrity. ucl.ac.uknih.gov |

Role as Tumor-Associated Cell Surface Antigens

Infectious Disease Mechanisms

This compound is also involved in the mechanisms of certain infectious diseases by interacting with pathogens.

The interaction between host lipids and bacterial pathogens is a critical aspect of infection. In the case of Mycobacterium tuberculosis, the causative agent of tuberculosis, this compound has been identified as a ligand for the Nucleotide Oligomerization Domain 2 (NOD2) receptor. nih.gov This interaction is significant as both NOD2 and hypoxia are implicated in complex inflammatory conditions like tuberculosis. nih.gov The binding of sulfatide to NOD2 may play a role in balancing autophagy and inflammation in hypoxic cells, which are common in tuberculous granulomas. nih.gov

This compound can influence the course of viral infections. For the Influenza A virus, it acts as a crucial host factor for efficient replication. nih.gov While the virus primarily binds to sialic acid-containing receptors, it also interacts with sulfatide, which lacks sialic acid. nih.gov This interaction occurs on the surface of infected cells between the viral hemagglutinin protein and sulfatide. nih.gov This binding enhances the nuclear export of viral ribonucleoprotein complexes, leading to more efficient production of new virus particles. nih.gov

In the context of Human Immunodeficiency Virus (HIV), the broader family of sphingolipids, to which this compound belongs, is known to be involved in the viral life cycle. mdpi.com Glycosphingolipids on the target cell membrane are implicated in the organization of the viral entry machinery, involving the gp120 and gp41 envelope glycoproteins and host cell receptors. mdpi.com

Table 2: this compound in Infectious Diseases

| Pathogen | Interaction with this compound | Consequence of Interaction |

| Mycobacterium tuberculosis | Binds to the host's NOD2 receptor. nih.gov | May modulate the balance between autophagy and inflammation. nih.gov |

| Influenza A Virus | Interacts with the viral hemagglutinin protein on the infected cell surface. nih.gov | Enhances the nuclear export of viral components, leading to efficient viral replication. nih.gov |

| Human Immunodeficiency Virus (HIV) | Glycosphingolipids (the family to which this compound belongs) are involved in the organization of the viral fusion complex. mdpi.com | Facilitates viral entry into the host cell. mdpi.com |

Interaction with Bacterial Pathogens (e.g., Mycobacterium tuberculosis)

Metabolic and Renal Diseases

Aberrations in the metabolism of this compound are associated with metabolic and renal pathologies, particularly in the context of diabetes.

Diabetic nephropathy, a serious complication of diabetes, is characterized by significant alterations in the lipid profile of the kidneys. nih.gov Studies using animal models of diabetic nephropathy have revealed specific changes in sulfoglycolipid levels. nih.govfrontiersin.org In the renal tubules of diabetic mice, there is a significant increase in the levels of sulfoglycolipid species, including this compound (also denoted as SM4s). nih.gov Comprehensive lipidomic analyses of the kidney cortex in rat models of early-stage diabetic nephropathy have also shown that the levels of sphingolipids, including ceramide and its derivatives, are dramatically elevated. frontiersin.org This accumulation of sulfoglycosphingolipids in the kidney tubules is a notable feature of diabetic kidney disease. frontiersin.org These findings suggest that the pathogenic mechanisms of hyperglycemia-induced diabetic nephropathy involve specific phospho- and glycolipid species. nih.gov

Renal Dysfunction and Disease Progression

The dysregulation of sphingolipid metabolism, a class of lipids to which this compound (also known as sulfatide) belongs, is increasingly recognized as a contributor to renal pathology. While direct research on this compound's primary role in common kidney diseases is still developing, its accumulation is noted in specific contexts, and the broader family of sphingolipids is clearly implicated in renal dysfunction.

Sphingolipids are crucial for the structural integrity and function of kidney cells, particularly podocytes, which are essential components of the glomerular filtration barrier. An imbalance in sphingolipid metabolism can lead to podocyte damage, a key factor in the progression of chronic kidney disease (CKD). For instance, elevated levels of ceramide, a metabolic precursor to this compound, contribute to podocyte apoptosis (cell death) and dysfunction, which promotes proteinuria and glomerulosclerosis. In conditions like diabetic kidney disease, hyperglycemia can drive the synthesis of glycosphingolipids, exacerbating renal damage.

Sulfatide accumulation is observed in the kidneys in the context of certain lysosomal storage diseases, such as Metachromatic Leukodystrophy (MLD). In MLD, the deficiency of the enzyme arylsulfatase A leads to the buildup of sulfatides in various organs, including the kidneys. nih.govpnas.orgcrisprmedicinenews.com This accumulation within the kidney tissue is a diagnostic marker and highlights a mechanism by which excess sulfatide can be associated with organ pathology, although it is the neurological consequences that dominate the clinical picture of MLD. crisprmedicinenews.com The increased excretion of sulfatides in urine is a key feature used in the diagnostic testing for the disease. crisprmedicinenews.com

Inflammatory and Autoimmune Conditions

Recent research has identified a role for this compound in the pathogenesis of autoimmune hepatitis (AIH), a condition characterized by chronic liver inflammation due to an autoimmune response. researchgate.net The mechanism involves a specific subset of immune cells known as type II Natural Killer T (NKT) cells.

Studies have shown that sulfatide-reactive type II NKT cells are present in the human liver. researchgate.netimrpress.com In patients with AIH, these cells display a pro-inflammatory phenotype. researchgate.netimrpress.com When activated by sulfatide, which acts as a self-lipid antigen, these NKT cells contribute to the inflammatory cascade that drives liver damage in AIH. imrpress.comimrpress.com This suggests that sulfatide plays a role in triggering or perpetuating the autoimmune response against liver tissue. One study noted that sulfatide-activated type II NKT cells in AIH patients have high levels of tumor necrosis factor (TNF), a pro-inflammatory cytokine. imrpress.com The generation of soluble sulfatide has also been described in the context of autoimmune hepatitis. researchgate.net

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system. This compound, as a major component of the myelin sheath, plays a significant role in the pathology of EAE.

Research indicates that sulfatide can act as an auto-antigen in EAE. frontiersin.org The presentation of myelin-derived glycolipid antigens is a key step in the disease's progression. When mice are immunized with sulfatide along with myelin proteins, the severity of EAE is reported to increase. frontiersin.org This suggests that an immune reaction against sulfatide contributes to the inflammatory demyelination characteristic of the disease. Furthermore, lipid microarrays have detected specific antibodies against sulfatide in the cerebrospinal fluid of mice in the EAE model, reinforcing its role as an immune target. frontiersin.org

The inflammatory process in EAE is complex, with studies showing that ceramides and the enzymes that synthesize them are elevated in the spinal cords of EAE models. imrpress.com The accumulation of sulfatides and subsequent demyelination can induce the release of inflammatory cytokines, activating microglia and macrophages and recruiting other immune cells that enhance myelin damage. nih.gov

Primary Sclerosing Cholangitis (PSC) is a chronic inflammatory disease that causes scarring and narrowing of the bile ducts, leading to progressive liver damage. nih.govmayoclinic.org In contrast to its pro-inflammatory role in AIH, the pathology of PSC has been linked to a loss of sulfatides in the bile ducts. researchgate.netimrpress.com